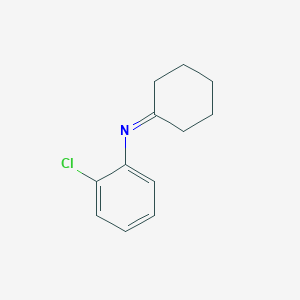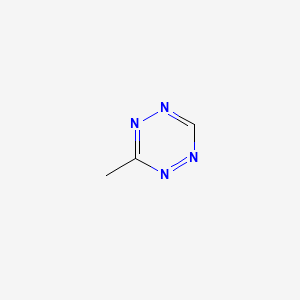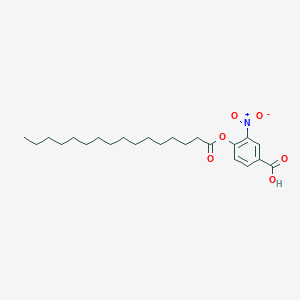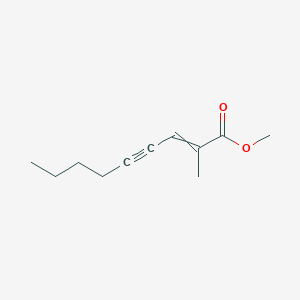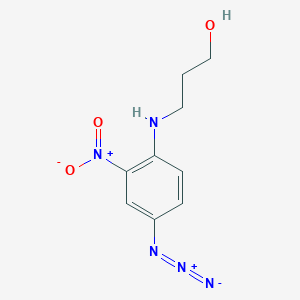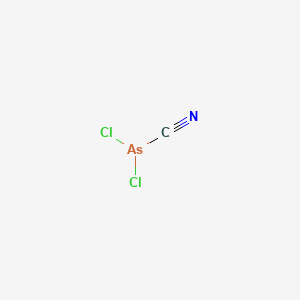![molecular formula C16H28ClNO2 B14485495 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride CAS No. 65340-89-8](/img/structure/B14485495.png)
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is an organic compound that belongs to the class of phenols and amines. This compound is characterized by the presence of a butyl(propyl)amino group attached to an ethyl chain, which is further connected to a methoxyphenol moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the reaction of butylamine and propylamine with ethylene oxide to form the butyl(propyl)amino intermediate.
Attachment to the Phenol Ring: The amino intermediate is then reacted with 2-methoxyphenol under basic conditions to form the desired compound.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to the compound to form the hydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing bulk reactors for the initial formation of the amino intermediate.
Continuous Flow Systems: Employing continuous flow systems for the attachment of the amino intermediate to the phenol ring.
Crystallization: The final product is crystallized and purified to obtain the hydrochloride salt.
Análisis De Reacciones Químicas
Types of Reactions
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) are employed for substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenols.
Aplicaciones Científicas De Investigación
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways Involved: It modulates signaling pathways related to inflammation and pain.
Binding Interactions: The amino and phenol groups interact with active sites of enzymes, inhibiting their activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxyphenol: Lacks the amino group, making it less versatile in biological applications.
Butylamine: Lacks the phenol group, limiting its use in organic synthesis.
Propylamine: Similar to butylamine but with a shorter carbon chain.
Uniqueness
5-[2-[Butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride is unique due to its combined functional groups, which provide a balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in chemistry, biology, and medicine.
Propiedades
Número CAS |
65340-89-8 |
|---|---|
Fórmula molecular |
C16H28ClNO2 |
Peso molecular |
301.9 g/mol |
Nombre IUPAC |
5-[2-[butyl(propyl)amino]ethyl]-2-methoxyphenol;hydrochloride |
InChI |
InChI=1S/C16H27NO2.ClH/c1-4-6-11-17(10-5-2)12-9-14-7-8-16(19-3)15(18)13-14;/h7-8,13,18H,4-6,9-12H2,1-3H3;1H |
Clave InChI |
BWVWTWKJDMFHOH-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCC)CCC1=CC(=C(C=C1)OC)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methoxy-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14485412.png)
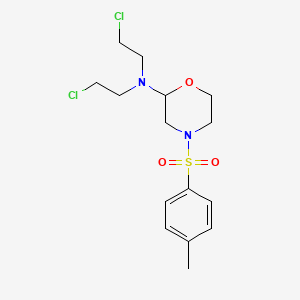
![N-[3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ylidene]hydroxylamine](/img/structure/B14485426.png)

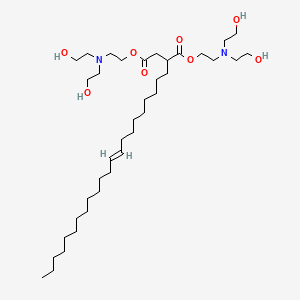
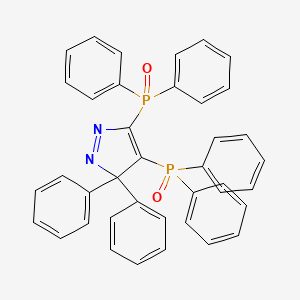
![fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene](/img/structure/B14485446.png)
